Inosinic Acid Sodium Salt-d4(major)

Description

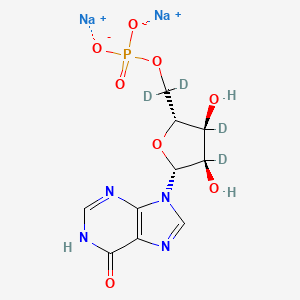

Inosinic Acid Sodium Salt-d4 (major) is a deuterated derivative of inosinic acid (inosine 5'-monophosphate, IMP), a purine ribonucleotide critical in biochemical pathways such as energy metabolism and umami taste perception . The "-d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium (²H), typically at stable positions on the hypoxanthine base or ribose sugar . This isotopic labeling enhances its utility as an internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS), enabling precise tracking of IMP degradation in food freshness studies or metabolic research.

The non-deuterated form, disodium inosinate (C₁₀H₁₁N₄O₈PNa₂), is widely used as a flavor enhancer in food products, often synergizing with monosodium glutamate (MSG) or guanylic acid (GMP) to amplify umami taste . Regulatory guidelines stipulate that food-grade disodium inosinate must contain 97–102% purity on a water-free basis . In contrast, the deuterated variant serves specialized research applications, such as isotope dilution assays, due to its near-identical chemical behavior but distinct mass signature .

Properties

Molecular Formula |

C10H11N4Na2O8P |

|---|---|

Molecular Weight |

396.19 g/mol |

IUPAC Name |

disodium;[dideuterio-[(2R,3S,4R,5R)-3,4-dideuterio-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl] phosphate |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2,6D,7D;; |

InChI Key |

AANLCWYVVNBGEE-XTNYJOOVSA-L |

Isomeric SMILES |

[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC3=C2N=CNC3=O)C([2H])([2H])OP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Hydrolysis and Yield

- The enzymatic hydrolysis of yeast RNA yields a mixture of 5’-nucleotides, including inosine-5’-monophosphate, which can be enzymatically converted from AMP by deaminase treatment.

- The yield of IMP from yeast RNA hydrolysate is influenced by the RNA content of the yeast strain, enzyme activity, and hydrolysis conditions.

Purity and Physical Properties

- The Food Chemicals Codex (2010) monographs describe the physical properties of inosine-5’-monophosphate sodium salt, including solubility, crystallinity, and stability.

- Purified IMP sodium salt typically appears as a white crystalline powder with high water solubility, suitable for use in biochemical assays and as a food additive.

Analytical Data

- High-performance liquid chromatography (HPLC) and ion-exchange chromatography are standard analytical methods used to quantify and confirm the purity of IMP sodium salt.

- UV detection at 260 nm is used to monitor nucleotide peaks.

- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm isotopic labeling and molecular structure in d4-labeled compounds.

Comparative Concentrations in Related Stocks

- Studies analyzing nucleic acid compounds in food stocks show varying concentrations of IMP, which is a key umami taste contributor.

- For example, in Japanese soup stock, IMP concentrations ranged from approximately 37 to 106 mg/1000 mL depending on the stock type, demonstrating the significance of IMP in food biochemistry.

Summary Table: Preparation and Analytical Data of Inosinic Acid Sodium Salt-d4 (Major)

| Preparation Step | Description | Key Parameters/Outcomes |

|---|---|---|

| Source Material | Yeast RNA (baker’s yeast, torula yeast) | RNA content 6-13% dry weight |

| Enzymatic Hydrolysis | Phosphodiesterase from Penicillium citrinum | ~12 hours, controlled pH and temperature |

| Nucleotide Isolation | Ion-exchange chromatography | Separation of IMP, AMP, CMP, GMP, UMP |

| IMP Conversion | AMP deamination by deaminase enzyme | Produces inosine-5’-monophosphate |

| Purification | Nanofiltration, crystallization, drying, milling | High purity IMP sodium salt |

| Deuterium Labeling | Chemical or enzymatic incorporation of d4 isotopes | Achieves isotopic enrichment for metabolic studies |

| Analytical Verification | HPLC, UV detection at 260 nm, NMR, MS | Confirms purity and isotopic labeling |

| Physical Properties | White crystalline powder, water-soluble | Stable under standard storage conditions |

Chemical Reactions Analysis

Types of Reactions

Inosinic Acid Sodium Salt -d4(major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form xanthylate (XMP), which is further converted to guanosine monophosphate (GMP).

Reduction: Reduction reactions can convert inosinic acid to inosine.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different salts such as disodium inosinate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NAD+ for oxidation, reducing agents for reduction, and various bases for substitution reactions. The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include guanosine monophosphate (GMP), inosine, and various inosinate salts such as disodium inosinate .

Scientific Research Applications

Inosinic Acid Sodium Salt -d4(major) has a wide range of scientific research applications:

Chemistry: Used as a standard in mass spectrometry for the analysis of nucleotide metabolism.

Biology: Studied for its role in RNA editing and as a precursor in purine biosynthesis.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and as an immunomodulatory agent.

Industry: Widely used as a flavor enhancer in the food industry, particularly in products requiring an umami taste

Mechanism of Action

The mechanism of action of Inosinic Acid Sodium Salt -d4(major) involves its role as a precursor in purine biosynthesis. It is converted to inosine monophosphate (IMP), which is further metabolized to adenosine triphosphate (ATP) and guanosine triphosphate (GTP). These nucleotides are essential for various cellular processes, including energy transfer, signal transduction, and RNA synthesis. The compound also interacts with adenosine receptors, modulating various physiological responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Inosinic Acid Derivatives

*Inferred from isotopic substitution in and .

†Estimated based on deuterium substitution (4 × 1.006 Da increase over IMP’s 348.21 Da ).

Key Differences:

- Deuterated vs. Non-Deuterated IMP: The deuterated form exhibits a higher molecular weight (~356 vs. 348 Da for IMP) due to isotopic substitution, enabling discrimination in mass spectrometry .

- Salt Forms: Sodium salts (e.g., disodium inosinate) dominate food applications due to solubility and regulatory approval , while calcium salts cater to low-sodium dietary needs.

Q & A

Q. What experimental methods are recommended for identifying and quantifying Inosinic Acid Sodium Salt-d4(major) in biological samples?

To identify and quantify Inosinic Acid Sodium Salt-d4(major), researchers should employ chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is ideal for separation and quantification, as demonstrated in studies analyzing nucleotide derivatives . Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for isotopic verification of deuterium incorporation, as shown in spectral databases . Method validation should include calibration curves using certified reference materials and spike-recovery experiments to ensure accuracy.

Q. How can the solubility of Inosinic Acid Sodium Salt-d4(major) be experimentally determined for buffer compatibility?

Solubility testing follows standardized protocols for salts:

Prepare saturated solutions in target buffers (e.g., phosphate-buffered saline) at varying pH levels (6.0–7.4).

Centrifuge to remove undissolved particles.

Quantify dissolved compound via gravimetric analysis or spectrophotometry .

Note that temperature and ionic strength significantly affect solubility; replicate conditions relevant to the experimental setup .

Q. What role does Inosinic Acid Sodium Salt-d4(major) play in enzymatic assays, and how is its purity ensured?

As a substrate in enzymatic reactions (e.g., purine biosynthesis), its purity is critical. Use Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity and isotopic enrichment (>99% deuterium at specified positions). Impurities from synthesis (e.g., non-deuterated analogs) can skew kinetic data; orthogonal purification methods like ion-exchange chromatography are recommended .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Inosinic Acid Sodium Salt-d4(major) to minimize isotopic dilution and byproducts?

Synthesis optimization involves:

- Deuterium Source Selection : Use deuterated reagents (e.g., D₂O) in key reaction steps to maximize isotopic incorporation.

- Reaction Monitoring : Track deuterium retention via LC-MS at intermediate stages.

- Purification : Employ size-exclusion chromatography to separate deuterated products from non-deuterated byproducts .

Report yields and purity metrics (e.g., isotopic abundance) to enable reproducibility .

Q. What experimental variables contribute to discrepancies in reported stability data for Inosinic Acid Sodium Salt-d4(major), and how can they be controlled?

Stability studies often show variability due to:

- pH Sensitivity : Degradation rates increase under acidic (pH < 5) or alkaline (pH > 8) conditions. Use buffered solutions and monitor pH shifts during storage .

- Light and Temperature Exposure : Conduct stability tests under controlled light (e.g., amber vials) and temperature (4°C vs. −20°C) conditions .

- Analytical Method Sensitivity : Use stability-indicating assays (e.g., HPLC with peak purity analysis) to distinguish degradation products from the parent compound .

Q. How should researchers address contradictions in literature data on the compound’s interaction with metal ions in solution?

Contradictions often arise from differences in:

- Ionic Strength : Use chelating agents (e.g., EDTA) to standardize free metal ion concentrations.

- Solution Preparation : Ensure salts are fully dissolved and filtered to remove particulates that may sequester ions .

- Analytical Techniques : Compare data from multiple methods (e.g., atomic absorption spectroscopy vs. ion-selective electrodes) to validate observations .

Q. What methodological considerations are critical when using Inosinic Acid Sodium Salt-d4(major) in metabolic pathway tracing studies?

Key considerations include:

- Isotopic Purity : Verify deuterium enrichment via MS/MS to avoid misinterpretation of metabolic flux .

- Cell Permeability : Use permeability enhancers (e.g., dimethyl sulfoxide) if intracellular uptake is limited.

- Control Experiments : Include non-deuterated controls to account for background signals in mass spectrometry .

Methodological Resources

- Chromatography : Refer to USP guidelines for reagent testing and column calibration .

- Quantitative Analysis : Standardize protocols using peer-reviewed methods for nucleotide derivatives .

- Data Interpretation : Align experimental results with biochemical pathways documented in purine metabolism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.